molecular formula C8H11N2NaO3 B1261173 Barbital sodium CAS No. 144-02-5

Barbital sodium

Cat. No. B1261173
Key on ui cas rn: 144-02-5
M. Wt: 206.17 g/mol
InChI Key: RGHFKWPGWBFQLN-UHFFFAOYSA-M
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Patent
US04855242

Procedure details

(41.2g sodium barbital in one liter of distilled water)
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1([CH2:12][CH3:13])[C:9](=[O:10])[N:8]=[C:7]([O-:11])[NH:6][C:4]1=[O:5].[Na+]>O>[CH3:1][CH2:2][C:3]1([CH2:12][CH3:13])[C:4](=[O:5])[NH:6][C:7](=[O:11])[NH:8][C:9]1=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
41.2 g
Type
reactant
Smiles
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCC1(C(=O)NC(=O)NC1=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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